HDAC2-IN-2

Epigenetics Biochemical Assay Cancer Biology

Problem: Pan-HDAC inhibitors introduce off-target effects, compromising data reproducibility in epigenetic studies. Solution: HDAC2-IN-2 delivers a defined, moderate-affinity (Kd 0.1-1 μM) HDAC2 binding profile for controlled benchmarking. • SPR/FRAP kinetic assays: Faster off-rate enables clear differentiation of residence time for tighter next-gen inhibitors. • ChIP-qPCR/IF antibody validation: Reliable positive control without the cellular stress of high-potency pan-inhibitors. • MedChem SAR: 4-oxo-quinazoline scaffold serves as a reference for docking and lead optimization. Supplied with full analytical documentation; shipped globally under controlled cold-chain conditions.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B10805994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC2-IN-2
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24)
InChIKeyLSTRZBSDKHNHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC2-IN-2 Epigenetic Research Tool


HDAC2-IN-2 (Compound 124) is a small-molecule ligand of histone deacetylase 2 (HDAC2), a class I zinc-dependent enzyme critically involved in chromatin remodeling and transcriptional repression in oncology and neurology [1]. It is primarily characterized as a research tool compound with a defined affinity (Kd) for the HDAC2 protein, and its value lies in its established use as a comparator or control in academic and industrial screening cascades aimed at developing next-generation isoform-selective or targeted epigenetic therapeutics [2].

Workflow HDAC2 target engagement biochemical assays
Selection Defined moderate-affinity HDAC2 binding
Use Context Comparator in epigenetic screening cascades

HDAC2-IN-2 Differentiation from Isoform Probes


The small-molecule HDAC inhibitor landscape is characterized by extreme variability in isoform selectivity, binding kinetics, and off-target profiles, making generic substitution of a tool compound for a specific experimental system a high-risk proposition for data reproducibility [1]. For instance, pan-inhibitors like UF010 exhibit potent but non-selective class I inhibition (IC50: HDAC1 0.5 nM, HDAC2 0.1 nM, HDAC3 0.06 nM) , while picomolar-selective tools like Santacruzamate A (>3600-fold selectivity for HDAC2) and dual or hybrid inhibitors (e.g., CDK/HDAC-IN-2) introduce additional layers of mechanistic complexity [2]. Therefore, selecting HDAC2-IN-2 is a decision based on its specific, quantifiable binding profile (Kd = 0.1-1 μM) , which provides a distinct benchmark relative to these more potent or broader-acting alternatives in biochemical and cellular assay contexts. The following quantitative evidence clarifies its precise positioning within this competitive landscape.

Pan-class I HDAC inhibition may confound isoform-specific phenotypic readouts.
Picomolar-affinity probes can shift target residence time and kinetic selectivity context.
Dual CDK/HDAC inhibitors introduce cell-cycle interference, obscuring epigenetic mechanisms.

HDAC2-IN-2 Comparative Evidence


Binding Affinity vs. Santacruzamate A

HDAC2-IN-2 exhibits a defined, moderate affinity for HDAC2, with a reported dissociation constant (Kd) ranging from 0.1 to 1 μM [1]. In contrast, the highly selective comparator Santacruzamate A demonstrates picomolar potency for HDAC2 (IC50 = 119 pM) and >3600-fold selectivity over other HDAC isoforms . This quantification delineates a 3-to-4 order-of-magnitude difference in binding affinity, establishing HDAC2-IN-2 as a moderate-affinity tool compound rather than a high-potency probe.

HDAC2 Binding Affinity
Cross-study comparable
Kd = 0.1–1 μM vs. Santacruzamate A IC50 = 119 pM
Moderate-affinity tool vs. picomolar probe
Approx. 840–8,400-fold difference; supports kinetic study design
Epigenetics Biochemical Assay Cancer Biology

Selectivity Profile vs. UF010

HDAC2-IN-2's full isoform selectivity profile has not been reported in public datasets, and it is primarily characterized by its HDAC2 Kd . The comparator UF010, a potent class I HDAC inhibitor, displays a broad, low-nanomolar inhibition profile across multiple isoforms, including HDAC1 (IC50 = 0.5 nM), HDAC2 (IC50 = 0.1 nM), and HDAC3 (IC50 = 0.06 nM) . The absence of selectivity data for HDAC2-IN-2 itself is a key piece of evidence; it implies that its utility is not as a highly selective probe but as a defined binding partner for HDAC2 in systems where broad class I inhibition is undesirable or confounding.

Isoform Selectivity
Class-level inference
Selectivity profile not disclosed; UF010 inhibits HDAC1–3 at low nM
Undefined selectivity limits isoform interpretation
Requires validation in target-specific assays
Isoform Selectivity Epigenetics Drug Discovery

Target Engagement vs. Dual CDK/HDAC Inhibitor

HDAC2-IN-2 is reported solely as an HDAC2 ligand [1]. The comparator CDK/HDAC-IN-2 is a potent dual inhibitor of both HDACs and cyclin-dependent kinases (CDKs), with IC50 values of 0.25 nM for HDAC2 and 0.30 nM for CDK2, demonstrating its intended polypharmacology [2]. The functional consequence is that CDK/HDAC-IN-2 induces both cell cycle arrest (G2/M phase) and apoptosis, a phenotype resulting from its combined CDK/HDAC inhibition [2]. In contrast, HDAC2-IN-2 is expected to exert a simpler, HDAC2-centric pharmacodynamic effect, making it a cleaner tool for dissecting epigenetic from cell cycle mechanisms.

Target Engagement
Cross-study comparable
HDAC2 Kd 0.1–1 μM; CDK/HDAC-IN-2 IC50 0.25 nM (HDAC2), 0.30 nM (CDK2)
Single-target epigenetic tool vs. dual-target inhibitor
Dual inhibitor induces G2/M arrest and apoptosis
Polypharmacology Cancer Cell Cycle

HDAC2-IN-2 Research Applications


Binding Kinetics Control

Given its moderate affinity (Kd = 0.1-1 μM) compared to picomolar inhibitors like Santacruzamate A (IC50 = 119 pM) , HDAC2-IN-2 is an ideal control compound in surface plasmon resonance (SPR) or fluorescence recovery after photobleaching (FRAP) experiments designed to measure the residence time of tighter-binding, next-generation HDAC2 inhibitors. Its faster off-rate (inferred from its higher Kd) allows for clear differentiation of kinetic selectivity .

HDAC2 Antibody Validation Control

For researchers developing or validating antibodies against acetylated histone substrates of HDAC2, HDAC2-IN-2 serves as a valuable positive control. Its defined, moderate binding affinity ensures target engagement without the extreme potency and potential for non-specific cellular stress associated with high-affinity pan-inhibitors like UF010 , thereby providing a cleaner readout for antibody specificity in immunofluorescence or ChIP-qPCR assays.

Scaffold Reference for SAR Campaigns

In medicinal chemistry programs aiming to improve upon moderate HDAC2 binders, HDAC2-IN-2 provides a critical benchmark. Its 4-oxo-quinazoline scaffold and defined binding parameters (Kd = 0.1-1 μM) make it a useful reference point for computational chemistry, docking studies, and early-stage SAR around the acetyl-lysine binding pocket, especially when optimizing away from polypharmacological profiles seen in dual inhibitors like CDK/HDAC-IN-2 [1].

Neuroscience Moderate Target Engagement

For studies in neurological disease models where complete and prolonged HDAC2 inhibition may be detrimental or where a graded response is desired, HDAC2-IN-2 offers a potential advantage over ultra-potent inhibitors . The use of a moderate-affinity tool compound (Kd = 0.1-1 μM) allows for the exploration of therapeutic windows and the avoidance of the profound synaptic plasticity changes sometimes associated with complete HDAC2 knockout or potent, prolonged inhibition .

Application
Selection Property
Validation Focus
Binding kinetics studies
Moderate-affinity binding reference
Residence time differentiation
Antibody validation control
Defined target engagement
Specificity in ChIP/IF assays
SAR and docking campaigns
4-oxo-quinazoline scaffold reference
Binding pocket optimization
Neurological disease model studies
Graded HDAC2 inhibition context
Synaptic plasticity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDAC2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.